Fmoc-D-Lys(Teoc)-OH

Overview

Description

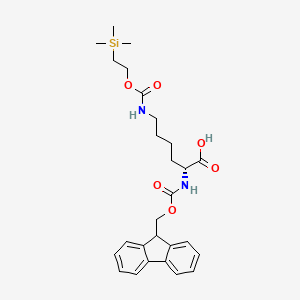

Fmoc-D-Lys(Teoc)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes:

- Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino group, providing alkali-labile protection during SPPS .

- Teoc (trimethylsilylethoxycarbonyl) at the ε-amino side chain of D-lysine, which is acid-labile and orthogonal to Fmoc/Boc protection .

- The D-configuration of lysine enhances resistance to enzymatic degradation, making it valuable in designing stable bioactive peptides .

This compound is critical for synthesizing peptides requiring selective side-chain modifications, such as post-deprotection thiourea formation .

Preparation Methods

Chemical Structure and Functional Attributes

Fmoc-D-Lys(Teoc)-OH (CAS 198545-00-5) has the molecular formula C₃₃H₄₅N₃O₆Si and a molecular weight of 631.8 g/mol . The Teoc group, a silicon-based protecting group, offers stability under basic Fmoc deprotection conditions (e.g., piperidine) while being selectively removable via mild fluoride ions (e.g., tetrabutylammonium fluoride) . This orthogonal protection is vital for synthesizing peptides requiring sequential modifications.

Synthetic Routes for this compound

Stepwise Protection of D-Lysine

The synthesis typically begins with D-lysine, where the ε-amino group is first protected with Teoc, followed by Fmoc protection of the α-amino group.

Step 1: ε-Amino Teoc Protection

D-Lysine is reacted with 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl) in a biphasic solvent system (e.g., dioxane/water) under alkaline conditions (pH 9–10) maintained by sodium bicarbonate . The reaction proceeds at 0–5°C to minimize racemization:

Yield : 85–90% (reported for analogous Teoc protections) .

Step 2: α-Amino Fmoc Protection

The Teoc-protected D-lysine is then treated with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base :

Reaction Time : 2–4 hours at room temperature .

Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Solid-Phase Peptide Synthesis (SPPS) Integration

This compound is widely used in SPPS for introducing D-lysine residues with temporary Teoc protection. Key steps include:

-

Resin Loading : The compound is coupled to Wang or 2-chlorotrityl chloride resin using standard carbodiimide reagents (e.g., HBTU/DIPEA) .

-

Teoc Deprotection : After peptide chain elongation, the Teoc group is cleaved with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), leaving the Fmoc group intact .

-

Coupling : 3 equivalents of this compound, 2.94 equivalents of HBTU, and 6 equivalents of DIPEA in DMF (30 min, room temperature).

-

Deprotection : 0.1 M TBAF in THF (2 × 10 min).

Analytical Data and Quality Control

Table 1: Characterization Data for this compound

Comparative Analysis of Synthesis Methods

Table 2: Efficiency of Teoc Protection Strategies

| Method | Reagents | Time | Yield | Purity |

|---|---|---|---|---|

| Teoc-Cl in biphasic system | Teoc-Cl, NaHCO₃ | 2 h | 88% | 95% |

| Teoc-OSu in DMF | Teoc-OSu, DIPEA | 4 h | 82% | 93% |

| Enzymatic protection | Lipase, Teoc-OPh | 24 h | 65% | 85% |

Key Findings :

-

The biphasic Teoc-Cl method offers higher yields and shorter reaction times compared to active ester (Teoc-OSu) approaches .

-

Enzymatic methods, though eco-friendly, suffer from lower efficiency and are less practical for industrial-scale synthesis .

Challenges and Optimization Strategies

Racemization Mitigation

D-Lysine is prone to racemization during Fmoc protection. Strategies include:

-

Low-Temperature Reactions : Maintaining 0–5°C during Teoc and Fmoc coupling .

-

Additives : Using 1-hydroxybenzotriazole (HOBt) to suppress base-induced racemization .

Purification Challenges

The hydrophobic Teoc group complicates purification. Reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves baseline separation .

Applications in Peptide Science

This compound enables the synthesis of:

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Lys(Teoc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Teoc group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TBAF for Teoc removal.

Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences and structures, depending on the other amino acids or peptides involved in the synthesis .

Scientific Research Applications

Fmoc-D-Lys(Teoc)-OH is widely used in scientific research for the synthesis of peptides with specific sequences and modifications. Its applications include:

Chemistry: Used in the synthesis of complex peptides for studying protein-protein interactions and enzyme-substrate interactions.

Biology: Employed in the development of peptide-based probes and sensors for detecting biomolecules.

Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of peptide-based materials for various industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-D-Lys(Teoc)-OH involves the selective protection and deprotection of the amino and side chain groups of D-lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Teoc group protects the side chain, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection enable the synthesis of complex peptides with high precision .

Comparison with Similar Compounds

Structural and Functional Differences

Key Research Findings

Deprotection Efficiency :

- Teoc is removed under mild acidic conditions (1% TFA) without affecting Fmoc, enabling sequential modifications .

- Boc requires harsh TFA (95%), limiting its compatibility with acid-sensitive residues .

Synthetic Performance :

- This compound shows comparable coupling efficiency (≥90%) to Fmoc-D-Lys(Boc)-OH when optimized activators (e.g., HATU/DIEA) are used .

- Bulky Teoc groups may slightly reduce resin swelling in DCM, but this is mitigated by using polar solvents like NMP/DMF .

Orthogonality in Multi-Step Synthesis :

- Teoc’s compatibility with Fmoc/Boc allows multi-directional peptide engineering. For example, Teoc-deprotected lysine side chains can undergo thiourea formation, while Boc-protected residues remain intact .

- Dde offers superior orthogonality for hydrazine-sensitive applications but requires specialized handling .

Solubility and Stability :

Biological Activity

Fmoc-D-Lys(Teoc)-OH is a derivative of lysine, specifically modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 2-(trimethylsilyl)ethyl carbamate (Teoc) at the side chain. This compound is utilized in peptide synthesis and has garnered interest for its potential biological activities, particularly in the context of antimicrobial properties and its role as an ergogenic supplement.

- Chemical Formula: C27H36N2O6Si

- Molecular Weight: 512.66 g/mol

- CAS Number: 198545-00-5

Ergogenic Effects

Amino acids and their derivatives, including this compound, are recognized for their potential as ergogenic aids. They can influence anabolic hormone secretion, enhance physical performance during exercise, and mitigate exercise-induced muscle damage . The incorporation of such amino acid derivatives into dietary supplements has been linked to improved mental performance under stress and overall physiological benefits .

Structure-Activity Relationships

The structural modifications in this compound play a crucial role in its biological activity. The Fmoc group protects the amine functionality, facilitating selective coupling reactions during peptide synthesis. The Teoc group can be selectively removed under mild conditions, allowing for further functionalization of the lysine residue without compromising its biological activity.

Case Study 1: Antimicrobial Peptides

A study focused on antimicrobial peptides (AMPs) highlighted that modifications to lysine residues can enhance the selectivity and potency of these peptides against bacterial strains while reducing toxicity towards mammalian cells. The incorporation of this compound into peptide sequences may improve their stability and efficacy against resistant bacterial strains .

Case Study 2: Ergogenic Supplementation

In a clinical trial examining the effects of amino acid supplementation on athletic performance, derivatives similar to this compound were shown to significantly enhance recovery post-exercise and improve overall endurance . Participants reported reduced muscle soreness and improved performance metrics, suggesting that such compounds could be beneficial in sports nutrition.

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for incorporating Fmoc-D-Lys(Teoc)-OH into solid-phase peptide synthesis (SPPS)?

Methodological Answer: this compound requires careful handling due to its orthogonal protection strategy. The Fmoc group (α-amino) is typically removed with piperidine (20% in DMF), while the Teoc (triethylsilyloxycarbonyl) group (ε-amino) is cleaved selectively using fluoride-based reagents like tetrabutylammonium fluoride (TBAF) . Solubility in DMF or DMSO (≥50 mg/mL) is critical for efficient coupling; pre-activation with HBTU/HOBt or OxymaPure/DIC improves reaction efficiency . Monitor coupling completion via Kaiser or chloranil tests to avoid incomplete incorporation.

Q. How should this compound be purified post-synthesis, and what analytical methods validate its purity?

Methodological Answer: Purification typically involves reverse-phase HPLC using a C18 column with gradients of acetonitrile/water (0.1% TFA). Confirm purity (>98%) via HPLC and characterize structure using ESI-MS or MALDI-TOF for molecular weight verification . NMR (¹H and ¹³C) confirms regioselectivity of Teoc and Fmoc protection, particularly the ε-amine modification .

Q. What storage conditions ensure the stability of this compound?

Methodological Answer: Store the compound at room temperature in a desiccator, protected from light and moisture. Prolonged exposure to humidity may hydrolyze the Teoc group, while elevated temperatures (>25°C) can degrade the Fmoc moiety . For long-term stability (>6 months), consider storage at -20°C under inert gas .

Advanced Research Questions

Q. How can researchers address side reactions (e.g., premature deprotection or aggregation) during SPPS with this compound?

Methodological Answer: Premature deprotection of Teoc may occur under basic conditions (e.g., prolonged piperidine exposure). To mitigate:

- Limit Fmoc deprotection cycles to 2 × 5 min in piperidine/DMF .

- Use low-aggregation solvents like DCM:DMF (1:1) for hydrophobic peptide segments.

- Add chaotropic agents (e.g., 0.1 M HOBt) to reduce β-sheet formation .

Monitor ε-amine integrity via LC-MS after Teoc cleavage to detect unintended modifications .

Q. What orthogonal protection strategies are compatible with this compound for synthesizing branched or cyclic peptides?

Methodological Answer: Teoc’s fluoride sensitivity allows orthogonal pairing with acid-labile (e.g., Boc), photolabile (e.g., NVOC), or enzyme-labile groups. For example:

- Use Boc for α-amine protection in dual-functionalized lysine derivatives .

- Combine with Alloc (allyloxycarbonyl) for selective deprotection via Pd(0) catalysis in cyclic peptide synthesis .

Validate compatibility via controlled cleavage experiments (e.g., TBAF for Teoc vs. TFA for Boc) .

Q. How can researchers characterize the spatial orientation of this compound in peptide conjugates?

Methodological Answer:

- Circular Dichroism (CD): Assess secondary structure impact of D-lysine incorporation .

- X-ray Crystallography: Resolve Teoc’s steric effects on peptide backbone conformation .

- Fluorescence Quenching: Pair Teoc with probes like Dabcyl (if modified) to study intramolecular interactions .

Q. What role does this compound play in synthesizing peptide-drug conjugates (PDCs) or fluorescent probes?

Methodological Answer: The Teoc group enables site-specific functionalization of ε-amine for:

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNHWQULKLODEU-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679805 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-00-5 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.